N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide
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Description
Synthesis Analysis
The synthesis of related triazolopyridazine derivatives involves the reaction of sulfamoylalkyloxy groups with various compounds to produce molecules with potent activities. For instance, Kuwahara et al. (1997) synthesized a series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides with significant anti-asthmatic activities, indicating the potential for similar synthetic approaches in producing N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Kuwahara et al., 1997).
Molecular Structure Analysis
The molecular structure of triazolopyridazine derivatives, similar to the compound , has been extensively studied. For example, Sallam et al. (2021) synthesized and performed structural analysis on 6-chloro-3-[(4-chloro-3-methylphenoxy)methyl][1,2,4]triazolo[4,3-b]pyridazine, employing techniques like X-ray diffraction, elucidating the intricate molecular structure that could be comparable to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Sallam et al., 2021).
Chemical Reactions and Properties
The reactivity and chemical properties of triazolopyridazines are highlighted in the literature through various chemical reactions. Oishi et al. (1987) discussed the reactions of triazolopyridazines with carbanions and enamines, leading to the formation of substituted derivatives, showcasing the compound's versatile reactivity (Oishi et al., 1987).
Physical Properties Analysis
The physical properties of triazolopyridazine derivatives, such as solubility, melting points, and crystal structures, are crucial for understanding their behavior in various environments. The study by Sallam et al. (2021) provides insights into these properties through detailed analyses, offering a basis for the physical properties of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Sallam et al., 2021).
Chemical Properties Analysis
The chemical properties, including reactivity with other compounds, stability, and degradation pathways, are essential for comprehending the compound's applications and safety. Studies such as that by Oishi et al. (1987) provide valuable information on the chemical behavior of triazolopyridazines, which can be extrapolated to understand the chemical properties of N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide (Oishi et al., 1987).
Scientific Research Applications
Anti-Asthmatic Activities
A series of novel ([1,2,4]triazolo[1,5-b]pyridazin-6-yl) oxyalkylsulfonamides, closely related to the compound , were synthesized and evaluated for their ability to inhibit platelet activating factor (PAF)-induced bronchoconstriction in guinea pigs. These compounds, specifically those with a cycloalkylidene group, demonstrated potent anti-asthmatic activity. This suggests potential applications in treating asthma and other respiratory diseases (Kuwahara et al., 1997).
Herbicidal Activity
Research into substituted N-aryl[1,2,4]triazolo[1,5-a]pyridine-2-sulfonamide compounds, which are structurally similar to the compound , has shown that these compounds possess excellent herbicidal activity on a broad spectrum of vegetation at low application rates. This indicates potential applications in agriculture for weed control (Moran, 2003).
Metabolism in Plants
A study on the metabolism of flumetsulam, a compound structurally related to N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide, in wheat, corn, and barley revealed hydroxylation and glucose conjugation pathways. This research provides insights into how similar compounds may be metabolized in various plant species (Frear et al., 1993).
properties
IUPAC Name |
N-[1-(3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)azetidin-3-yl]-N-methylmethanesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N6O2S/c1-18(23(2,21)22)11-8-19(9-11)13-7-6-12-15-16-14(20(12)17-13)10-4-3-5-10/h6-7,10-11H,3-5,8-9H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ORQCJMAZLNCYKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C1CN(C1)C2=NN3C(=NN=C3C4CCC4)C=C2)S(=O)(=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N6O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
336.42 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(1-{3-cyclobutyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl}azetidin-3-yl)-N-methylmethanesulfonamide |
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